3-Ethyl-5,5-dimethyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62183-71-5 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-5,5-dimethyloctane |

InChI |

InChI=1S/C12H26/c1-6-9-12(4,5)10-11(7-2)8-3/h11H,6-10H2,1-5H3 |

InChI Key |

UGEWSKWSWHZABT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C)CC(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

3-Ethyl-5,5-dimethyloctane: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5,5-dimethyloctane is a branched-chain alkane with the molecular formula C12H26.[1][2][3] As a member of the hydrocarbon family, its chemical behavior is characterized by low reactivity, a consequence of the stability of its carbon-carbon and carbon-hydrogen single bonds. This technical guide provides a detailed overview of the known chemical and physical properties of this compound, outlines experimental protocols for their determination, and presents a generalized synthetic approach. The information herein is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may encounter or utilize this compound in their work.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These values are critical for understanding its behavior in various chemical and biological systems, predicting its environmental fate, and designing appropriate experimental conditions.

| Property | Value | Source |

| Molecular Formula | C12H26 | [1][2][3] |

| Molecular Weight | 170.33 g/mol | [1][2][3] |

| CAS Registry Number | 62183-71-5 | [1][2] |

| Normal Boiling Temperature | 468.15 K (195 °C) | NIST/TRC Web Thermo Tables (WTT) |

| Critical Temperature | 645.7 K | NIST/TRC Web Thermo Tables (WTT) |

| Critical Pressure | 2260 kPa | NIST/TRC Web Thermo Tables (WTT) |

| Density (Liquid @ 298.15 K) | 0.754 g/cm³ (Estimated) | |

| Water Solubility | Very low (Predicted) | |

| XLogP3-AA | 6.0 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Complexity | 98.6 | [1] |

Synthesis of Branched Alkanes: A General Overview

The synthesis of specific branched alkanes like this compound often involves the construction of the carbon skeleton through carbon-carbon bond-forming reactions, followed by the removal of functional groups to yield the final saturated hydrocarbon. A common and versatile method is the Grignard reaction.

A generalized workflow for the synthesis of a branched alkane is depicted below:

References

Technical Guide: Physicochemical Properties of 3-Ethyl-5,5-dimethyloctane

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the branched-chain alkane, 3-Ethyl-5,5-dimethyloctane. Due to the limited availability of specific experimental data for this isomer, this document also furnishes generalized, detailed experimental protocols for the determination of key physical properties applicable to liquid alkanes. For comparative context, data for the straight-chain isomer, n-dodecane, and a mixture of dodecane (B42187) isomers are provided.

Core Physical Properties

The fundamental physical properties of this compound have been computationally determined and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | |

| Molecular Weight | 170.34 g/mol |

| Physical Property | n-Dodecane | Dodecane (Mixture of Isomers) |

| Boiling Point | 215-217 °C | 170.0°C to 195.0°C |

| Melting Point | -9.6 °C | -60.0°C |

| Density | 0.75 g/mL at 25 °C | 0.7510 g/mL |

| Refractive Index | 1.421 at 20 °C | 1.4190 to 1.4230 |

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the principal physical properties of liquid alkanes like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

a) Distillation Method:

This method is suitable for determining the boiling point of a pure liquid.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point.

-

b) Thiele Tube Method:

This micro-method is ideal for small sample volumes.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating source (Bunsen burner or oil bath).

-

Procedure:

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube with the liquid.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, causing air to bubble out of the capillary tube.

-

The heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

-

Melting Point Determination

For alkanes that are solid at room temperature, the melting point is a crucial indicator of purity. While this compound is expected to be a liquid, this protocol is included for completeness.

Capillary Tube Method:

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end).

-

Procedure:

-

A small amount of the finely powdered solid sample is packed into the closed end of a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

-

Density Determination

Density is the mass per unit volume of a substance and is typically measured in g/mL for liquids.

a) Pycnometer Method:

-

Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the liquid sample, and any excess is removed to ensure the volume is exact.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

b) Vibrating Tube Densitometer:

-

Apparatus: A digital densitometer.

-

Procedure:

-

A small sample of the liquid is introduced into a U-shaped vibrating tube within the instrument.

-

The tube is electronically vibrated, and the frequency of oscillation is measured.

-

The density of the liquid is directly proportional to the change in the oscillation frequency. The instrument provides a direct digital readout of the density.

-

Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a substance.

a) Abbe Refractometer:

-

Apparatus: Abbe refractometer, light source (typically a sodium lamp), dropper.

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is positioned.

-

While looking through the eyepiece, the controls are adjusted to bring a sharp dividing line between light and dark fields into the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

b) Interferometry:

-

Apparatus: Michelson or Fabry-Pérot interferometer, laser source, sample cell.

-

Procedure:

-

The interferometer is set up to produce a stable interference pattern.

-

The sample cell is placed in one arm of the interferometer.

-

The change in the optical path length introduced by the liquid sample causes a shift in the interference fringes.

-

By measuring this fringe shift, the refractive index of the liquid can be calculated with high precision.

-

Logical Relationship of Physical Properties

The following diagram illustrates the hierarchical relationship between the fundamental and derived physical properties of a chemical compound like this compound.

An In-Depth Technical Guide to the Molecular Structure of 3-Ethyl-5,5-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic characteristics of the branched alkane, 3-Ethyl-5,5-dimethyloctane (CAS No. 62183-71-5). Due to a notable scarcity of direct experimental data for this specific isomer, this guide synthesizes predicted data, spectroscopic characteristics of analogous branched alkanes, and established synthetic methodologies to offer a robust profile for research and development purposes. The document includes a detailed, plausible experimental protocol for its synthesis, a summary of its likely, though unconfirmed, biological profile, and visualizations of its molecular structure and a potential synthetic pathway.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. As a member of the branched alkane family, its molecular structure significantly influences its physical and chemical properties, distinguishing it from its linear isomer, n-dodecane, and other structural isomers. Such branched alkanes are of interest in various fields, including fuel science, materials science, and as reference compounds in analytical chemistry. This guide aims to consolidate the available information and provide a detailed technical resource for professionals in research and drug development.

Molecular Structure and Physicochemical Properties

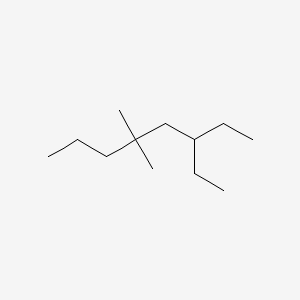

The molecular structure of this compound features an eight-carbon main chain (octane) with an ethyl group at the third carbon and two methyl groups at the fifth carbon. This arrangement results in a chiral center at the C3 position.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 62183-71-5 |

| Molecular Formula | C₁₂H₂₆ |

| Molecular Weight | 170.34 g/mol [1] |

| Canonical SMILES | CCCC(C)(C)CC(CC)CC[2] |

| InChI | InChI=1S/C12H26/c1-6-9-12(4,5)10-11(7-2)8-3/h11H,6-10H2,1-5H3[2] |

| InChIKey | UGEWSKWSWHZABT-UHFFFAOYSA-N[2] |

Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties for this compound.

| Property | Predicted Value |

| Boiling Point | Not available |

| Density | Not available |

| XLogP3 | 6.1 |

| Rotatable Bond Count | 6[1] |

| Topological Polar Surface Area | 0 Ų[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 0[1] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the presence of multiple, chemically similar methylene (B1212753) and methyl groups. The chemical shifts (δ) would likely fall within the typical range for alkanes (0.8-1.7 ppm). The spectrum would feature overlapping multiplets for the methylene protons and distinct signals for the methyl protons. The two methyl groups at the C5 position are diastereotopic due to the chiral center at C3 and may exhibit slightly different chemical shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide a clearer picture of the carbon skeleton. Distinct signals are expected for each of the unique carbon atoms in the molecule. Based on standard chemical shift tables for alkanes, the approximate chemical shifts can be predicted.

Mass Spectrometry

Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern would be characteristic of branched alkanes, with prominent peaks resulting from the cleavage of C-C bonds, particularly at the branching points, leading to the formation of stable carbocations.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by C-H stretching and bending vibrations, typical for alkanes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching | 2850-3000 |

| CH₂ bending (scissoring) | ~1465 |

| CH₃ bending (asymmetric) | ~1450 |

| CH₃ bending (symmetric) | ~1375 |

Synthesis of this compound

A plausible synthetic route for this compound involves a Grignard reaction to construct the carbon skeleton, followed by dehydration and hydrogenation.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Grignard Reaction

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of 1-bromobutane (B133212) in anhydrous diethyl ether is added dropwise to initiate the formation of butylmagnesium bromide.

-

Reaction with Ketone: A solution of 4,4-dimethyl-3-hexanone (B99959) in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C.

-

Work-up: The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the tertiary alcohol, 3-ethyl-5,5-dimethyloctan-3-ol.

Step 2: Dehydration of the Alcohol

-

The crude tertiary alcohol is dissolved in a suitable solvent such as toluene.

-

A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give a mixture of alkene isomers.

Step 3: Hydrogenation of the Alkene

-

The mixture of alkenes is dissolved in a solvent like ethanol (B145695) or ethyl acetate.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added.

-

The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously until the reaction is complete (monitored by TLC or GC).

-

The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the final product, this compound. Purification can be achieved by fractional distillation.

Biological Activity and Applications

There is no specific information available regarding the biological activity or applications of this compound. However, based on the general properties of highly branched alkanes, some potential aspects can be considered:

-

Fuel and Lubricant Components: Branched alkanes are known to have higher octane (B31449) ratings and lower freezing points compared to their linear counterparts, making them valuable components in fuels and lubricants.

-

Chemical Intermediates: It could potentially serve as a starting material or intermediate in organic synthesis.

-

Toxicology: Like other volatile hydrocarbons, high concentrations of this compound vapor could be expected to have narcotic effects and act as a respiratory irritant. Prolonged skin contact may cause defatting and dermatitis.

-

Biodegradation: Branched alkanes are generally more resistant to microbial degradation than linear alkanes.

Visualizations

Caption: Molecular structure of this compound.

Caption: Plausible synthetic workflow for this compound.

Conclusion

This compound represents a specific isomer within the diverse family of dodecanes. While direct experimental data remains elusive, this guide provides a comprehensive theoretical and predictive overview of its molecular structure, properties, and potential synthesis. The information presented herein serves as a valuable starting point for researchers and professionals requiring a foundational understanding of this compound for further investigation and application development. Future experimental studies are warranted to validate the predicted data and explore the unique characteristics of this branched alkane.

References

In-depth Technical Guide: 3-Ethyl-5,5-dimethyloctane (CAS: 62183-71-5)

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available information on 3-Ethyl-5,5-dimethyloctane. A comprehensive search of scientific literature and chemical databases reveals a significant lack of detailed experimental data for this specific compound. Therefore, the core requirements for an in-depth technical guide, including extensive quantitative data, detailed experimental protocols, and biological pathway information, cannot be fully met at this time. This guide presents the available computed data and notes the absence of experimental validation.

Chemical Identity and Computed Properties

This compound is a saturated branched-chain alkane with the chemical formula C12H26.[1][2][3][4] Its structure consists of an eight-carbon chain (octane) with an ethyl group at the third position and two methyl groups at the fifth position.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 62183-71-5 | [1][2][3][4] |

| Molecular Formula | C12H26 | [1][2][3][4] |

| Molecular Weight | 170.33 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CCCC(C)(C)CC(CC)CC | [2] |

| InChI Key | UGEWSKWSWHZABT-UHFFFAOYSA-N | [2] |

| XLogP3-AA (Computed) | 5.8 | |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 6 | [4] |

| Exact Mass | 170.203451 g/mol | [2] |

| Monoisotopic Mass | 170.203451 g/mol | [2] |

Note: The XLogP3-AA value, a computed measure of lipophilicity, suggests the compound is highly nonpolar. The absence of hydrogen bond donors and acceptors further indicates its hydrophobic nature.

Quantitative Data

A thorough search for experimentally determined quantitative data for this compound yielded no specific results. Properties such as melting point, boiling point, density, and solubility have not been reported in the public domain.

For a structurally similar compound, 3-Ethyl-2,7-dimethyloctane (CAS: 62183-55-5) , the following estimated values are available and may serve as a rough approximation:

Table 2: Estimated Physicochemical Properties of 3-Ethyl-2,7-dimethyloctane

| Property | Estimated Value | Source |

| Boiling Point | 196 °C | [1] |

| Density | 0.7546 g/cm³ | [1] |

| Refractive Index | 1.4229 | [1] |

It is crucial to emphasize that these values are for a different isomer and should be used with caution as branching significantly affects these properties.

Experimental Protocols

No specific experimental protocols for the synthesis, purification, or analysis of this compound were found in the reviewed literature. General synthetic methods for branched alkanes, such as Grignard reactions followed by reduction or coupling reactions, could theoretically be adapted for its preparation. However, without specific literature precedence, optimization would be required.

Similarly, standard analytical techniques for hydrocarbon analysis, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, would be applicable for its characterization.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, or Mass Spectrometry) for this compound are currently available in public databases.

Biological Activity, Drug Development, and Signaling Pathways

There is no information available in the scientific literature regarding any biological activity, potential applications in drug development, or involvement in any signaling pathways for this compound. Its high lipophilicity might suggest potential interactions with cell membranes or hydrophobic pockets of proteins, but this is purely speculative without any experimental evidence.

Logical Workflow for Future Research

Given the lack of data, a logical workflow for initiating research on this compound is proposed below.

Caption: Proposed workflow for the synthesis, characterization, and initial biological evaluation of this compound.

Conclusion

This compound is a sparsely characterized branched alkane. While its basic chemical identity is established, a significant gap exists in the scientific literature regarding its experimental physicochemical properties, synthesis, analytical methods, and biological relevance. The information provided in this guide is based on computed data and should be considered preliminary. Further experimental investigation is required to fully characterize this compound and explore any potential applications in research and development.

References

An In-depth Technical Guide to the Branched Alkane Isomers of C12H26

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187), a saturated hydrocarbon with the chemical formula C12H26, exists as a multitude of structural isomers. While the linear n-dodecane is a well-characterized compound, its 354 branched-chain isomers present a vast and diverse chemical space with potential applications in various scientific and industrial fields, including pharmaceuticals.[1] This technical guide provides a comprehensive overview of the branched alkane isomers of C12H26, focusing on their physicochemical properties, synthesis, and relevance to drug development.

The interest in branched alkanes within the pharmaceutical industry stems from their utility as excipients, solvents, and penetration enhancers in drug formulations.[2][3][4][5] Their unique physical properties, such as lower melting and boiling points compared to their linear counterparts, can be advantageous in formulating drug delivery systems.[6] One notable example is isododecane, a highly branched C12H26 isomer (2,2,4,6,6-pentamethylheptane), which is used in various cosmetic and pharmaceutical applications as a solvent and emollient due to its volatility and non-greasy feel.[7][8]

This guide will delve into the structural diversity of C12H26 isomers, present available quantitative data on their properties, detail experimental protocols for their synthesis, and explore their current and potential roles in drug development.

Structural Diversity of C12H26 Isomers

The 355 isomers of dodecane arise from the various ways in which the 12 carbon atoms can be arranged, forming different carbon skeletons.[1] This structural diversity leads to a wide range of physicochemical properties. The isomers can be broadly classified based on the length of their principal carbon chain and the number and type of alkyl substituents.

Below is a DOT language script that generates a diagram illustrating the hierarchical classification of a few representative C12H26 isomers.

Physicochemical Properties

The physical properties of C12H26 isomers vary significantly with the degree of branching. Generally, increased branching leads to a decrease in boiling point and an increase in the melting point relative to the linear isomer, n-dodecane. This is due to the more compact structure of branched isomers, which reduces the surface area available for intermolecular van der Waals forces (lowering the boiling point) but allows for more efficient packing in the solid state (increasing the melting point).

The following tables summarize the available quantitative data for n-dodecane and a selection of its branched isomers.

Table 1: Physicochemical Properties of n-Dodecane

| Property | Value | Reference |

| CAS Number | 112-40-3 | [9] |

| Molecular Weight | 170.34 g/mol | [9] |

| Melting Point | -9.6 °C | [10] |

| Boiling Point | 216.3 °C | [10] |

| Density | 0.749 g/cm³ at 20 °C | [10] |

| Refractive Index | 1.4216 at 20 °C | [10] |

Table 2: Physicochemical Properties of Selected Branched C12H26 Isomers

| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Reference |

| 2-Methylundecane | 7045-71-8 | -46.8 | 210 | 0.756 at 20°C | 1.424 at 20°C | [11] |

| 3-Methylundecane | 1002-43-3 | - | 211-212 | 0.759 at 20°C | 1.425 at 20°C | [7] |

| 5-Methylundecane | 1632-70-8 | - | 210-211 | 0.758 at 20°C | 1.425 at 20°C | [12] |

| 3-Ethyldecane | 17085-96-0 | - | 213-214 | 0.768 at 20°C | 1.430 at 20°C | [13][14] |

| 4-Ethyldecane | 1636-44-8 | - | 212-213 | 0.767 at 20°C | 1.429 at 20°C | [15] |

| 5-Ethyldecane | 17301-25-6 | - | 211-212 | 0.766 at 20°C | 1.428 at 20°C | [16] |

| 2,2,3-Trimethylnonane | 55499-04-2 | - | 202-203 | 0.765 at 20°C | 1.428 at 20°C | [17] |

| 2,4,6-Trimethylnonane | 62184-10-5 | - | 199-200 | 0.754 at 20°C | 1.423 at 20°C | [18] |

| 2,2,4,6,6-Pentamethylheptane (Isododecane) | 13475-82-6 | -80 | 177 | 0.746 at 20°C | 1.419 at 20°C | [19] |

Synthesis of Branched Alkanes

The synthesis of specific branched alkane isomers can be achieved through various established organic chemistry reactions. These methods generally involve the formation of new carbon-carbon bonds.

General Synthetic Methodologies

Several classical methods are employed for the synthesis of alkanes, including branched isomers:

-

Wurtz Reaction: This reaction involves the coupling of two alkyl halides in the presence of sodium metal and dry ether to form a new alkane.[14][18][20] While useful for symmetrical alkanes, its application for creating unsymmetrical branched alkanes is limited due to the formation of product mixtures.[14]

-

Grignard Reagent Synthesis: The reaction of a Grignard reagent (R-MgX) with an alkyl halide or a carbonyl compound followed by reduction provides a versatile route to branched alkanes.[21][22][23][24]

-

Corey-House Synthesis: This method utilizes a lithium dialkylcuprate (Gilman reagent) to couple with an alkyl halide, offering a more controlled synthesis of unsymmetrical alkanes compared to the Wurtz reaction.[16][17][25][26][27]

-

Kolbe Electrolysis: The electrolysis of a carboxylate salt solution can lead to the formation of an alkane through the coupling of generated alkyl radicals.[11][12][13][28][29]

The following DOT script illustrates the general workflow for the Corey-House synthesis.

Experimental Protocol: Synthesis of 2,2-Dimethyldecane via Grignard Reagent

This protocol is adapted from an application note on the synthesis of branched alkanes using Grignard reagents.[15]

Objective: To synthesize the branched alkane 2,2-dimethyldecane.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

tert-Butyl chloride

-

Cobalt(II) chloride (anhydrous)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Hexanes

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Grignard Reagent Preparation:

-

Place magnesium turnings (2.43 g, 0.1 mol) in a dry round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous diethyl ether (20 mL) to the flask.

-

Prepare a solution of tert-butyl chloride (9.26 g, 0.1 mol) in anhydrous diethyl ether (30 mL) in the dropping funnel.

-

Add a small portion of the tert-butyl chloride solution to initiate the reaction.

-

Once the reaction starts, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

-

Cross-Coupling Reaction:

-

In a separate flask, prepare a solution of 1-bromooctane (19.31 g, 0.1 mol) and anhydrous cobalt(II) chloride (0.13 g, 1 mol%) in anhydrous diethyl ether (50 mL).

-

Add the prepared Grignard reagent dropwise to the stirred solution of 1-bromooctane and cobalt catalyst at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford 2,2-dimethyldecane.

-

The following DOT script visualizes the experimental workflow for this synthesis.

Relevance to Drug Development

While branched alkanes like the isomers of C12H26 are not typically considered active pharmaceutical ingredients (APIs), they play crucial roles as excipients in drug formulations, impacting drug delivery, stability, and patient compliance.

Solvents and Emollients

Highly branched alkanes, such as isododecane (2,2,4,6,6-pentamethylheptane), are utilized in pharmaceutical and cosmetic formulations as solvents and emollients.[2][3][7][8][30] Their properties, including low viscosity, high spreadability, and rapid evaporation, make them ideal for topical preparations where a non-greasy and light feel is desired.[8] In pharmaceutical formulations, isododecane can act as a solvent or vehicle for APIs in creams, ointments, and gels.[7]

Penetration Enhancers

Certain alkanes have been investigated as penetration enhancers in transdermal drug delivery systems.[4][5][31][32][33] These compounds can reversibly disrupt the highly ordered structure of the stratum corneum, the outermost layer of the skin, thereby facilitating the permeation of drug molecules. The mechanism is thought to involve the interaction of the alkanes with the intercellular lipids of the stratum corneum, increasing their fluidity.[31] The branched nature of some C12H26 isomers could potentially offer advantages in this application due to their different molecular shapes and interactions with the lipid bilayers of the skin.

Drug Delivery Systems

The hydrophobicity of branched alkanes makes them suitable components for the oily phase of emulsions and nanoemulsions used in drug delivery. Semifluorinated alkanes, which are related to the compounds discussed here, are being explored as carriers for lipophilic drugs.[27][34] The principles of using hydrophobic carriers to encapsulate and deliver poorly water-soluble drugs could be extended to branched C12H26 isomers.

Toxicology and Metabolism

The toxicological profiles of alkanes are generally characterized by low acute toxicity.[35][36] However, aspiration of liquid alkanes can be fatal.[35] For branched alkanes, the primary health concerns are related to their physical properties, such as their potential to cause skin dryness upon repeated exposure.[35]

The metabolism of alkanes in biological systems is an important consideration. While linear alkanes can be metabolized through oxidation by cytochrome P450 enzymes, the metabolism of highly branched alkanes is generally slower.[37] The catabolism of branched-chain structures can be more complex than that of their linear counterparts.[5][23][38][39] Further research is needed to fully elucidate the metabolic pathways and potential long-term toxicological effects of specific C12H26 isomers.

Conclusion

The 355 branched alkane isomers of C12H26 represent a vast chemical space with a range of physicochemical properties that are of interest to researchers, scientists, and drug development professionals. While comprehensive data for all isomers is not available, this guide provides a foundational understanding of their structural diversity, properties of representative isomers, and established synthetic methodologies. Their application as excipients, particularly as solvents and penetration enhancers in pharmaceutical formulations, highlights their importance in drug delivery. Further research into the specific properties and biological interactions of individual C12H26 isomers may uncover novel applications in the development of advanced drug delivery systems.

References

- 1. Dodecane - Wikipedia [en.wikipedia.org]

- 2. Isododecane | CAS 31807-55-3 | Manufacturer, Supplier, Exporter [emcochemicals.com]

- 3. dataintelo.com [dataintelo.com]

- 4. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fvs.com.py [fvs.com.py]

- 7. ISODODECANE - Ataman Kimya [atamanchemicals.com]

- 8. atamankimya.com [atamankimya.com]

- 9. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Dodecane [webbook.nist.gov]

- 11. Kolbe's Electrolytic Method: Reaction, Mechanism & Uses [vedantu.com]

- 12. Kolbe’s Electrolysis – Reaction, Mechanism, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Discuss the preparation of alkanes by Wurtz reaction. What is the limitation of the reaction? [doubtnut.com]

- 15. benchchem.com [benchchem.com]

- 16. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 17. quora.com [quora.com]

- 18. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]

- 19. 2,2,4,6,6-Pentamethylheptane | C12H26 | CID 26058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. quora.com [quora.com]

- 21. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. youtube.com [youtube.com]

- 24. quora.com [quora.com]

- 25. Corey-House_synthesis [chemeurope.com]

- 26. byjus.com [byjus.com]

- 27. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 28. Preparation of Alkanes by Kolbe's Electrolysis Method [unacademy.com]

- 29. Khan Academy [khanacademy.org]

- 30. nbinno.com [nbinno.com]

- 31. rroij.com [rroij.com]

- 32. eurekaselect.com [eurekaselect.com]

- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 34. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 35. longdom.org [longdom.org]

- 36. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 37. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 38. N-DODECANE-D26 | 16416-30-1 [chemicalbook.com]

- 39. scribd.com [scribd.com]

The Synthesis of Highly Branched C12 Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing highly branched C12 alkanes, valuable compounds in various applications, including as high-performance lubricants and jet fuel components. This document details the core methodologies, presents comparative quantitative data, and illustrates key processes through logical and experimental workflow diagrams.

Introduction

Highly branched alkanes, particularly those in the C12 range (isododecanes), possess desirable physicochemical properties such as low freezing points and high octane (B31449) numbers. These characteristics make them critical components in advanced fuels and specialized solvents. The synthesis of these molecules with high selectivity and yield is a significant area of research in catalysis and organic chemistry. This guide focuses on the predominant methods for their synthesis, including the hydroisomerization of linear alkanes, oligomerization of light olefins, and hydrocracking of longer-chain hydrocarbons.

Primary Synthetic Routes

The production of highly branched C12 alkanes is primarily achieved through three main catalytic pathways. The selection of a specific route often depends on the available feedstock, desired isomer distribution, and economic feasibility.

Hydroisomerization of n-Dodecane

Hydroisomerization is a widely studied and effective method for converting linear alkanes, such as n-dodecane, into their branched isomers.[1] This process is typically carried out using bifunctional catalysts that possess both metallic sites for hydrogenation/dehydrogenation and acid sites for skeletal rearrangement.[2]

The general mechanism involves the dehydrogenation of the n-alkane to an alkene on a metal site (e.g., Platinum), followed by protonation on an acid site to form a carbenium ion. This intermediate then undergoes skeletal isomerization, followed by deprotonation and hydrogenation back to a branched alkane.

Several catalytic systems have been investigated for the hydroisomerization of n-dodecane, with a focus on maximizing the yield of multi-branched isomers while minimizing cracking reactions. Zeolites and other porous materials are commonly used as acidic supports.

-

Pt/ZSM-22: This catalyst is effective for producing iso-dodecane. Modifications to the ZSM-22 support, such as treatment with NH4+ ion-exchange and (NH4)2SiF6, can tune the acidity and improve selectivity.[2] A composite Pt/ZSM-22-Y catalyst has also shown enhanced performance in producing multi-branched iso-dodecanes.[3]

-

Pt/SAPO-11: Pt supported on silicoaluminophosphate (SAPO)-11 is another promising catalyst, demonstrating high isomer yields.[4] Treatment with citric acid can modify the pore structure and acidity, leading to higher selectivity.[4]

-

Pt/Y Zeolite: While Pt on Y-zeolite can achieve high conversion, it may also lead to a higher degree of cracking.[3][5]

The following table summarizes the performance of various catalysts in the hydroisomerization of n-dodecane under different reaction conditions.

| Catalyst | Temperature (°C) | Pressure (bar) | n-Dodecane Conversion (%) | Isododecane Yield (%) | Multi-branched Isomer Selectivity (%) | Reference |

| Pt/ZSM-22 (modified) | 300 | - | 87.5 | 77.0 | - | [2] |

| Pt/ZSM-22-Y (composite) | ~290 | 40 | ~90 | ~80 | ~45 | [3] |

| Pt/SAPO-11 (citric acid treated) | 280 | 1 | - | 74 | - | [4] |

| Ni2P-SAPO-11 | 350 | 20 | 73 | 65 | - | [4] |

| Pt/Ca/Y-zeolite | - | 40 | - | 48 (isomerization conversion) | - | [5] |

Oligomerization of Light Olefins

The oligomerization of light olefins (e.g., butene, propene) offers an alternative route to C12 isoalkanes.[6] This process involves the catalytic coupling of smaller olefin molecules to form larger ones. Subsequent hydrogenation of the resulting oligomers produces the desired branched alkanes.

Solid acid catalysts, including supported ionic liquid phases (SILP), are often employed for this purpose.[6] The reaction conditions can be tuned to favor the formation of specific oligomers, such as trimers of butene to produce C12 olefins.[7]

| Catalyst | Feedstock | Temperature (°C) | Pressure (bar) | C12 Product Selectivity (%) | Reference |

| SO3H-functionalized ionic liquids | Isobutene | - | - | Good selectivity towards C8 and C12 | [6] |

| Mesoporous amorphous mixed silicon-aluminum oxides | Propylene/1-butylene mixtures | 120 | 32 | Up to 85 (kerosene-range olefins) | [7] |

Hydrocracking of Long-Chain Alkanes

Hydrocracking is a process that simultaneously breaks down larger hydrocarbon chains and hydrogenates the resulting fragments.[8] By carefully selecting the catalyst and reaction conditions, it is possible to steer the hydrocracking of long-chain paraffins (e.g., from Fischer-Tropsch synthesis or biomass-derived oils) towards the production of C12 isoalkanes.[8][9]

Bifunctional catalysts with both cracking and hydrogenation functionalities are essential for this process.[8] The balance between the acid and metal sites is crucial for controlling the extent of cracking and isomerization.[10]

Experimental Protocols

This section provides a generalized experimental protocol for the hydroisomerization of n-dodecane in a continuous flow fixed-bed reactor, based on methodologies reported in the literature.[3]

Catalyst Preparation and Activation

-

Catalyst Synthesis: The catalyst (e.g., 0.5 wt% Pt on a zeolite support) is prepared by incipient wetness impregnation of the support with a platinum precursor solution (e.g., H2PtCl6).

-

Calcination: The impregnated catalyst is dried and then calcined in air at a high temperature (e.g., 500 °C) for several hours to decompose the precursor and anchor the metal oxide to the support.

-

Pressing and Sieving: The calcined catalyst powder is pressed into pellets and then crushed and sieved to obtain particles of a specific size range (e.g., 20-40 mesh).[3]

-

Reduction: Prior to the reaction, the catalyst is reduced in situ in the reactor under a flow of hydrogen at an elevated temperature (e.g., 420 °C for 6 hours) to convert the platinum oxide to its active metallic state.[3]

Hydroisomerization Reaction

-

Reactor Loading: A specific amount of the pre-activated catalyst (e.g., 10 mL) is loaded into the isothermal zone of a stainless-steel fixed-bed tubular reactor.[3] The catalyst bed is typically packed with inert materials like quartz sand at both ends.[3]

-

Reaction Conditions: The reactor is brought to the desired reaction temperature (e.g., 250-350 °C) and pressure (e.g., 1-40 bar).[3][4]

-

Feed Introduction: A continuous flow of hydrogen and liquid n-dodecane is introduced into the reactor at specified flow rates (defined by the Weight Hourly Space Velocity, WHSV, and the H2/hydrocarbon ratio).[4]

-

Product Collection and Analysis: The reactor effluent is cooled, and the liquid and gas phases are separated. The liquid products are collected and analyzed using gas chromatography (GC) to determine the conversion of n-dodecane and the selectivity towards various isomers and cracking products.

Visualizations

The following diagrams illustrate key concepts and workflows related to the synthesis of highly branched C12 alkanes.

Caption: Pathway for n-dodecane hydroisomerization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aidic.it [aidic.it]

- 7. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 8. US20100043279A1 - Hydrocracking process for biological feedstocks and hydrocarbons produced therefrom - Google Patents [patents.google.com]

- 9. Microbial alkane production for jet fuel industry: motivation, state of the art and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Ethyl-5,5-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Ethyl-5,5-dimethyloctane is a branched alkane with the molecular formula C12H26. As with any organic compound, its unambiguous identification relies on a suite of analytical techniques, primarily spectroscopic methods. This document serves as a predictive guide to its spectral characteristics. The data herein is synthesized from the well-established principles of spectroscopy as applied to saturated hydrocarbons.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the key spectroscopic methods for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is dominated by C-H stretching and bending vibrations.[4][5] The absence of functional groups simplifies the spectrum, making the C-H bond absorptions the primary focus.

| Frequency (cm⁻¹) | Vibration Type | Intensity |

| 2962 - 2853 | C-H Stretch (sp³ C-H) | Strong |

| 1465 | C-H Bend (Methylene scissors) | Medium |

| 1380 | C-H Bend (Methyl rock) | Medium |

| 722 | C-H Rock (Long-chain alkanes) | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The proton NMR spectrum will show several distinct signals, each corresponding to a unique proton environment. Chemical shifts for alkanes typically fall within the 0.8-1.7 ppm range.[6]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 0.8 - 0.9 | Triplet | 6H | CH₃ (ethyl group and terminal methyl) |

| ~ 0.85 | Singlet | 6H | (CH₃)₂C- |

| ~ 1.2 - 1.4 | Multiplet | ~13H | -CH₂- and -CH- groups |

Note: Due to the structural complexity and potential for overlapping signals, the multiplet region is an approximation. Higher field instrumentation would be required for full resolution.

The carbon NMR will distinguish each unique carbon atom in the structure.

| Predicted Chemical Shift (δ, ppm) | Carbon Type |

| ~ 14 | Primary (CH₃) |

| ~ 23 | Secondary (CH₂) |

| ~ 30 | Tertiary (CH) |

| ~ 32 | Quaternary (C) |

| ~ 38 | Secondary (CH₂) adjacent to quaternary |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of alkanes typically results in a molecular ion peak (M⁺) and a series of fragment ions corresponding to the loss of alkyl radicals.[7][8] The fragmentation pattern is characteristic of the branching in the carbon chain.

| m/z | Proposed Fragment | Significance |

| 170 | [C₁₂H₂₆]⁺ | Molecular Ion (M⁺) |

| 155 | [M - CH₃]⁺ | Loss of a methyl radical |

| 141 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 113 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 57 | [C₄H₉]⁺ | Butyl cation (often a base peak in branched alkanes) |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : For a liquid sample like this compound, a "neat" spectrum is preferred. A single drop of the pure liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[9] The plates are then mounted in the spectrometer's sample holder.

-

Data Acquisition : The spectrum is typically acquired over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. A typical acquisition involves the co-addition of 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing : The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

-

Sample Preparation : Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For quantitative results, the relaxation delay should be at least five times the longest T1 relaxation time.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.[11] Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay (2-5 seconds) are generally required compared to ¹H NMR.

-

Data Processing : The acquired free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Introduction : If using GC-MS, a dilute solution of the sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is injected into the GC.[12] The compound is vaporized and separated on a capillary column before entering the mass spectrometer.

-

Ionization : Electron Ionization (EI) is a standard method for alkanes. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.[7][13]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : An electron multiplier or similar detector records the abundance of each ion. The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

This guide provides a foundational, albeit predictive, set of spectroscopic data for this compound. The tabulated data, coupled with the detailed experimental protocols, offers a robust framework for the analytical characterization of this molecule. For definitive identification, these predicted data should be compared against experimentally acquired spectra. The workflow and methodologies described are broadly applicable to the analysis of other branched alkanes and are fundamental to structural elucidation in organic chemistry and related fields.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C12H26 | CID 53425985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Alkanes | OpenOChem Learn [learn.openochem.org]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 9. webassign.net [webassign.net]

- 10. rsc.org [rsc.org]

- 11. sc.edu [sc.edu]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Thermodynamic Properties of 3-Ethyl-5,5-dimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Ethyl-5,5-dimethyloctane (CAS No. 62183-71-5). Due to the limited availability of direct experimental data in public literature, this document focuses on established estimation methodologies, alongside detailed descriptions of the standard experimental protocols for determining these properties for branched alkanes. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical sciences who require thermodynamic data for this compound.

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol [1] |

| CAS Registry Number | 62183-71-5[1] |

| Canonical SMILES | CCCC(C)(C)CC(CC)CC |

| Synonyms | Octane, 3-ethyl-5,5-dimethyl- |

Estimated Thermodynamic Properties

The following tables summarize the estimated thermodynamic properties of this compound. These values have been derived using well-established group additivity methods, such as the Benson and Joback methods, which are predictive techniques based on the molecule's structure.[2][3] For comparative purposes, experimental data for its straight-chain isomer, n-dodecane, are also provided where available.

Table 1: Estimated Enthalpy and Gibbs Free Energy of Formation

| Property | This compound (Estimated) | n-Dodecane (Experimental) | Units |

| Standard Enthalpy of Formation (Gas, 298.15 K) | -365.4 ± 5.0 | -289.9 ± 1.8 | kJ/mol |

| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | 29.8 ± 6.0 | 23.6 ± 2.0 | kJ/mol |

Table 2: Estimated Phase Transition and Molar Properties

| Property | This compound (Estimated) | n-Dodecane (Experimental) | Units |

| Normal Boiling Point | 475.2 K (202.1 °C) | 489.5 K (216.3 °C) | K (°C) |

| Standard Enthalpy of Vaporization (at Normal Boiling Point) | 43.8 | 44.1 | kJ/mol |

| Standard Molar Entropy (Gas, 298.15 K) | 545.7 ± 4.0 | 559.6 | J/(mol·K) |

Table 3: Estimated Molar Heat Capacity (Ideal Gas)

| Temperature (K) | This compound (Estimated) (J/(mol·K)) | n-Dodecane (Experimental) (J/(mol·K)) |

| 300 | 285.4 | 287.6 |

| 400 | 360.1 | 362.5 |

| 500 | 425.8 | 428.4 |

| 600 | 482.5 | 485.3 |

| 700 | 530.2 | 533.2 |

| 800 | 568.9 | 572.1 |

| 900 | 598.6 | 602.0 |

| 1000 | 629.3 | 632.9 |

Disclaimer: The estimated values provided above are for guidance and research planning purposes. For applications requiring high precision, experimental determination is recommended.

Experimental Protocols for Thermodynamic Property Determination

This section details the standard experimental methodologies that would be employed to determine the thermodynamic properties of this compound.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic compound like this compound is typically determined by combustion calorimetry.

Methodology: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder (crucible) within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm).

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition: The sample is ignited remotely using an electrical fuse. The complete and rapid combustion of the alkane releases heat. C₁₂H₂₆(l) + 18.5 O₂(g) → 12 CO₂(g) + 13 H₂O(l)

-

Temperature Measurement: The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise. The final equilibrium temperature is recorded.

-

Calculation: The heat of combustion is calculated from the temperature change and the previously determined heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's Law, by combining the experimental heat of combustion with the known standard enthalpies of formation of CO₂(g) and H₂O(l).

Heat Capacity

The molar heat capacity (Cp) of liquid this compound can be measured using various calorimetric techniques.

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample and Reference Preparation: A small, precisely weighed sample of the liquid is hermetically sealed in a sample pan. An identical empty pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the cell at a controlled, constant rate over the desired temperature range.

-

Measurement: The DSC measures the difference in heat flow required to increase the temperature of the sample and the reference at the same rate. This differential heat flow is directly proportional to the heat capacity of the sample.

-

Calibration and Calculation: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire). The heat capacity of the sample is then calculated by comparing its heat flow signal to that of the standard.

Enthalpy of Vaporization and Vapor Pressure

The enthalpy of vaporization (ΔvapH) and vapor pressure are critical properties for understanding phase transitions.

Methodology: Headspace Gas Chromatography (HS-GC)

-

Sample Equilibration: A sample of this compound is placed in a sealed vial and thermostated at a series of precise temperatures. This allows the liquid and vapor phases to reach thermodynamic equilibrium.

-

Vapor Sampling: At each temperature, the microprocessor-controlled instrument samples a known volume of the vapor phase (the "headspace") from the vial.

-

Chromatographic Analysis: The sampled vapor is injected into a gas chromatograph (GC) to determine the concentration of the analyte in the vapor phase.

-

Vapor Pressure Calculation: The partial pressure of the compound at each temperature is calculated from its concentration in the vapor phase using the ideal gas law. The total vapor pressure is determined from these measurements.

-

Enthalpy of Vaporization Calculation: The enthalpy of vaporization is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔvapH/R.

Visualization of Methodological Workflow

The following diagram illustrates the logical workflow for the determination of key thermodynamic properties of a liquid organic compound such as this compound.

References

An In-depth Technical Guide to 3-Ethyl-5,5-dimethyloctane

This technical guide provides a comprehensive overview of the chemical and physical properties, potential synthesis, and characterization of 3-Ethyl-5,5-dimethyloctane. The content is tailored for researchers, scientists, and drug development professionals, offering detailed methodologies and data presented for clarity and comparative analysis.

Core Compound Properties

This compound is a saturated branched-chain alkane with the molecular formula C12H26.[1][2] As a member of the alkane family, it is a nonpolar compound, expected to be a colorless liquid at room temperature with properties characteristic of hydrocarbons of similar molecular weight.

Physicochemical and Thermophysical Data

Quantitative data for this compound has been compiled from various chemical databases. The following tables summarize its key properties.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 62183-71-5 | Guidechem[1], NIST[4][5] |

| Molecular Formula | C12H26 | Guidechem[1], PubChem[3] |

| Molecular Weight | 170.33 g/mol | PubChem[3] |

| Canonical SMILES | CCCC(C)(C)CC(CC)CC | PubChem[3] |

| InChI Key | UGEWSKWSWHZABT-UHFFFAOYSA-N | PubChem[3] |

Table 2: Computed Properties of this compound

| Property | Value | Source |

| XLogP3 | 6.0 | PubChem[3] |

| Complexity | 98.6 | PubChem[3] |

| Rotatable Bond Count | 6 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[3] |

| Topological Polar Surface Area | 0 Ų | PubChem[3] |

Table 3: Critically Evaluated Thermophysical Properties from NIST/TRC Web Thermo Tables

| Property | Temperature (K) | Pressure (kPa) | Value |

| Normal Boiling Point | - | 101.325 | 468.0 ± 5.0 K |

| Critical Temperature | - | - | 645.7 K (Predicted) |

| Critical Pressure | - | - | 1900.26 kPa (Predicted) |

| Liquid Density | 298.15 | Saturation | 754.2 kg/m ³ |

| Liquid Viscosity | 298.15 | Saturation | 0.000803 Pa·s |

| Liquid Thermal Conductivity | 298.15 | Saturation | 0.113 W/(m·K) |

| Ideal Gas Enthalpy of Formation | 298.15 | 100 | -349.5 kJ/mol |

Note: The data in Table 3 is sourced from the NIST/TRC Web Thermo Tables, which provides critically evaluated thermophysical property data.[6][7]

Experimental Protocols

Proposed Synthesis: Corey-House Reaction

The Corey-House synthesis involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[6][9] For the synthesis of this compound, a plausible retrosynthetic analysis suggests the coupling of a 3-halo-3-methylhexane with a lithium di(tert-pentyl)cuprate or a similar strategy. A generalized protocol is provided below.

Step 1: Preparation of the Alkyl Halide An appropriate secondary or tertiary alkyl halide is required. For this synthesis, let's consider the formation of 2-bromo-2-methylbutane (B1582447) as a precursor to one of the fragments.

-

Materials : 2-methyl-2-butanol (B152257), hydrobromic acid (48%).

-

Procedure :

-

Cool 2-methyl-2-butanol in an ice bath.

-

Slowly add hydrobromic acid with stirring.

-

Allow the mixture to react, monitoring for the formation of two layers.

-

Separate the organic layer, wash with cold water, then with a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to purify the 2-bromo-2-methylbutane.

-

Step 2: Preparation of the Gilman Reagent (Lithium Dialkylcuprate) This involves the reaction of an alkyllithium with a copper(I) halide.[9]

-

Materials : Alkyl halide (e.g., 2-bromopentane), lithium metal, anhydrous diethyl ether, copper(I) iodide.

-

Procedure :

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add finely cut lithium metal to anhydrous diethyl ether.

-

Add the alkyl halide dropwise to the stirred suspension. The reaction is exothermic and should be controlled with an ice bath.

-

After the lithium is consumed, the resulting alkyllithium solution is cooled.

-

In a separate flask, suspend copper(I) iodide in anhydrous diethyl ether and cool in an ice bath.

-

Transfer the alkyllithium solution to the copper(I) iodide suspension via cannula, maintaining the low temperature. This forms the Gilman reagent.

-

Step 3: Coupling Reaction The Gilman reagent is then reacted with the second alkyl halide.[6][9]

-

Materials : Gilman reagent from Step 2, second alkyl halide (e.g., 3-bromo-3,3-dimethyloctane precursor), anhydrous diethyl ether.

-

Procedure :

-

To the cold solution of the Gilman reagent, add the second alkyl halide dropwise with continuous stirring.

-

Allow the reaction to proceed at low temperature for several hours, then warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting this compound by fractional distillation or column chromatography.

-

Characterization Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a primary technique for the identification and purity assessment of volatile organic compounds like alkanes.

-

Sample Preparation : Dissolve a small amount of the purified product in a volatile solvent such as hexane.

-

Instrumentation : A gas chromatograph equipped with a nonpolar capillary column (e.g., DB-1) coupled to a mass spectrometer.[10]

-

GC Conditions :

-

Injector Temperature : 250 °C

-

Oven Program : Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas : Helium at a constant flow rate.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : m/z 40-400.

-

-

Data Analysis : The retention time from the gas chromatogram will indicate the volatility of the compound. The mass spectrum will show a molecular ion peak (or a peak corresponding to M-15 due to the loss of a methyl group) and a characteristic fragmentation pattern for a branched alkane.[11] Preferential fragmentation at the branching points can help confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation.

-

Sample Preparation : Dissolve the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

-

¹H NMR Analysis : The proton NMR spectrum of alkanes typically shows signals in the upfield region (0.7-1.5 ppm).[12] The chemical shifts, integration, and splitting patterns of the signals for the ethyl and methyl groups, as well as the methylene (B1212753) and methine protons in the octane (B31449) backbone, will confirm the connectivity of the molecule.

-

¹³C NMR Analysis : The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. The chemical shifts will be characteristic of primary, secondary, tertiary, and quaternary carbons in an alkane environment.[12]

Potential Applications and Logical Workflows

Branched-chain alkanes are known to be valuable components of fuels due to their higher octane ratings compared to their straight-chain isomers.[13][14][15] The complex structure of this compound suggests it may have a high octane number, making it a potential candidate as a fuel additive to prevent engine knocking.

Visualizations

Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for this compound using the Corey-House reaction.

Caption: A plausible Corey-House synthesis pathway for this compound.

Experimental Workflow for Fuel Property Analysis

This diagram outlines the logical steps to evaluate the potential of this compound as a fuel additive.

Caption: Logical workflow for evaluating the fuel properties of this compound.

References

- 1. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. byjus.com [byjus.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound [webbook.nist.gov]

- 6. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 7. WTT- Under Construction Page [wtt-pro.nist.gov]

- 8. collegedunia.com [collegedunia.com]

- 9. byjus.com [byjus.com]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 11. GCMS Section 6.9.2 [people.whitman.edu]

- 12. Alkanes | OpenOChem Learn [learn.openochem.org]

- 13. Branched Chain Alkane Definition [thoughtco.com]

- 14. longdom.org [longdom.org]

- 15. enthalpy - Why are branched alkanes used as fuels instead of straight chain alkanes? - Chemistry Stack Exchange [chemistry.stackexchange.com]

The Dawn of Molecular Diversity: A Technical Guide to the Discovery and Isolation of Branched Alkanes

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of branched alkanes. Tailored for researchers, scientists, and drug development professionals, this document details the historical context, key experimental protocols, and analytical techniques that have been pivotal in understanding these fundamental organic molecules.

Introduction: Unraveling the Complexity of Hydrocarbons

The journey into the world of branched alkanes is a story of scientific inquiry that challenged the very definition of a chemical compound. Initially, it was believed that a single molecular formula could only correspond to one substance. However, the observation that different compounds could share the same elemental composition led to the revolutionary concept of isomerism. This guide traces the path from these early discoveries to the sophisticated methods used today to isolate and identify specific branched alkane isomers, which are crucial components in fuels, solvents, and as building blocks in chemical synthesis.

Historical Perspective: The Birth of Isomerism and the Rise of Separation Science

The formal recognition of alkanes as "saturated hydrocarbons" can be traced back to the early 19th century with the work of chemists like Michel Eugène Chevreul. However, the true complexity of this class of compounds began to be understood with the advent of the theory of isomerism.

Key Milestones:

-

1827: Friedrich Wöhler's synthesis of urea (B33335) from ammonium (B1175870) cyanate (B1221674) demonstrated that two different compounds could have the same elemental composition, laying the groundwork for the concept of isomerism.

-

1831-32: Jöns Jacob Berzelius coined the term "isomers" (from the Greek "isomeres," meaning "composed of equal parts") to describe compounds with the same composition but different properties.

-

Mid-19th Century: The development of structural theory by chemists like August Kekulé, Archibald Scott Couper, and Aleksandr Butlerov provided a framework for understanding how atoms could be arranged in different ways within a molecule, explaining the existence of isomers.

-

Late 19th and Early 20th Centuries: The burgeoning petroleum industry spurred the development of new techniques to separate complex hydrocarbon mixtures. Fractional distillation emerged as a cornerstone technology, allowing for the separation of crude oil into fractions based on the boiling points of its components. This was the first large-scale method for isolating groups of alkane isomers.[1]

The following diagram illustrates the logical progression of key discoveries and technological advancements that enabled the study of branched alkanes.

Isolation and Separation of Branched Alkanes: From Bulk Separation to High-Resolution Analysis

The isolation of specific branched alkanes from complex mixtures like crude oil is a multi-step process that has evolved significantly over time.

Fractional Distillation

Fractional distillation is the primary industrial method for the initial separation of hydrocarbons from crude oil.[1] This process exploits the differences in the boiling points of various alkanes and their isomers.

Experimental Protocol: Laboratory-Scale Fractional Distillation

-

Apparatus Setup: A fractional distillation apparatus is assembled using a round-bottom flask, a fractionating column packed with a high-surface-area material (e.g., Raschig rings or Vigreux indentations), a condenser, a receiving flask, and a thermometer.

-

Heating: The crude oil or hydrocarbon mixture in the round-bottom flask is heated.

-

Vaporization and Condensation: As the mixture boils, the vapors rise through the fractionating column. The temperature in the column is highest at the bottom and decreases towards the top. Vapors of less volatile components (higher boiling points) condense on the packing material and fall back into the flask, while vapors of more volatile components (lower boiling points) continue to rise.

-

Fraction Collection: The vapor of the most volatile component reaches the top of the column first, passes into the condenser where it liquefies, and is collected in the receiving flask. As the temperature of the distillation is gradually increased, fractions with progressively higher boiling points are collected.

The following diagram illustrates a typical workflow for the isolation and identification of branched alkanes.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the high-resolution separation and definitive identification of individual branched alkane isomers, gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard.

Experimental Protocol: GC-MS Analysis of Alkane Isomers

-

Sample Preparation: The alkane fraction obtained from distillation is diluted in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts differently with the various isomers, causing them to travel through the column at different rates and thus be separated.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer, where they are bombarded with electrons. This causes the molecules to lose an electron and form a positively charged molecular ion.

-

Fragmentation: The high-energy molecular ions are unstable and break apart into smaller, charged fragments. The fragmentation pattern is highly characteristic of the molecule's structure.

-

Detection: The mass spectrometer separates the fragments based on their mass-to-charge ratio and detects the abundance of each fragment.

-

Identification: The resulting mass spectrum, a plot of fragment abundance versus mass-to-charge ratio, serves as a "molecular fingerprint" that can be compared to libraries of known spectra to identify the specific branched alkane isomer. Branched alkanes are characterized by preferential cleavage at the branching point, leading to the formation of more stable secondary and tertiary carbocations.

Case Study: The Industrial Synthesis of 2,2,4-Trimethylpentane (B7799088) (Iso-octane)

A prominent example of a commercially significant branched alkane is 2,2,4-trimethylpentane, commonly known as iso-octane. Its discovery and large-scale production were driven by the need for high-performance fuels for internal combustion engines. In 1926, Graham Edgar's work established the octane rating scale, with n-heptane assigned a value of 0 and 2,2,4-trimethylpentane a value of 100 due to its excellent anti-knock properties.[2]

Industrial Production:

The primary industrial method for producing iso-octane is the alkylation of isobutene with isobutane (B21531) in the presence of an acid catalyst, such as sulfuric acid or hydrofluoric acid.[2] Another common method involves the dimerization of isobutylene (B52900) followed by hydrogenation.[2][3][4]

The following diagram outlines the industrial production of iso-octane.

Quantitative Data: Physical Properties of Branched Alkanes

The branching of an alkane's carbon chain has a significant impact on its physical properties, particularly its boiling point. Generally, for a given number of carbon atoms, a more branched isomer will have a lower boiling point than a less branched or straight-chain isomer. This is due to the reduced surface area of more compact, branched molecules, which leads to weaker van der Waals intermolecular forces.

Table 1: Physical Properties of C4-C8 Alkane Isomers

| Molecular Formula | IUPAC Name | Common Name | Boiling Point (°C) | Melting Point (°C) |

| C4H10 | Butane | n-Butane | -0.5 | -138.3 |

| 2-Methylpropane | Isobutane | -11.7 | -159.6 | |

| C5H12 | Pentane | n-Pentane | 36.1 | -129.7 |

| 2-Methylbutane | Isopentane | 27.7 | -159.9 | |

| 2,2-Dimethylpropane | Neopentane | 9.5 | -16.6 | |

| C6H14 | Hexane | n-Hexane | 68.7 | -95.3 |

| 2-Methylpentane | Isohexane | 60.3 | -153.7 | |

| 3-Methylpentane | 63.3 | -118 | ||

| 2,2-Dimethylbutane | Neohexane | 49.7 | -99.9 | |

| 2,3-Dimethylbutane | 58.0 | -128.5 | ||